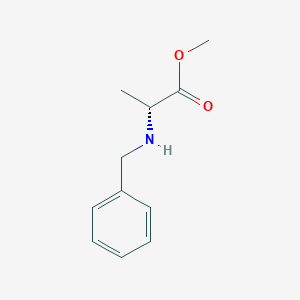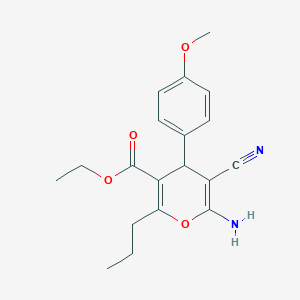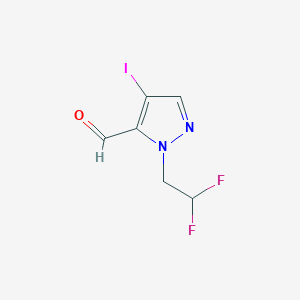![molecular formula C25H32N2O4 B2900991 (1R, 2S)-N, N'-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide CAS No. 945551-93-9](/img/structure/B2900991.png)
(1R, 2S)-N, N'-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide is a complex organic compound known for its unique structural properties. This compound features a cyclopropane ring substituted with two hydroxy-phenylmethylethyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopropane ring, followed by the introduction of the hydroxy-phenylmethylethyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction may produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its structural features allow it to bind selectively to certain biological targets, making it useful in the study of biochemical pathways.
Medicine
In medicine, (1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide involves its interaction with specific molecular targets. The hydroxy-phenylmethylethyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide is unique due to its specific stereochemistry and the presence of both hydroxy and phenyl groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Eigenschaften
IUPAC Name |
(1R,2S)-1-N,2-N-bis[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3,3-dimethylcyclopropane-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2)21(23(30)26-19(15-28)13-17-9-5-3-6-10-17)22(25)24(31)27-20(16-29)14-18-11-7-4-8-12-18/h3-12,19-22,28-29H,13-16H2,1-2H3,(H,26,30)(H,27,31)/t19-,20-,21-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVVHSSUGAURAX-MYGLTJDJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CC3=CC=CC=C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)CO)C(=O)N[C@@H](CC3=CC=CC=C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2900909.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide](/img/structure/B2900912.png)
![benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2900914.png)




![5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2900921.png)
![methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate](/img/structure/B2900923.png)
![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)
![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2900928.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2900929.png)
![4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(4-methylpiperidin-1-yl)pyrimidine](/img/structure/B2900930.png)
![N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2900931.png)
